molecular formula C29H33N3O5S2 B2834027 Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 379701-67-4

Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2834027
CAS No.: 379701-67-4
M. Wt: 567.72
InChI Key: SRMYMKBZRRDZNF-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound featuring a thienopyridine core. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural components that suggest biological activity. The presence of various functional groups, including a piperidinylsulfonyl moiety and a benzamido group, contributes to its versatility in chemical reactions and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Thienopyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyridine ring.

    Introduction of the Benzyl Group: Benzylation can be achieved through nucleophilic substitution reactions using benzyl halides.

    Attachment of the Piperidinylsulfonyl Group: This step involves sulfonylation, where piperidine is reacted with sulfonyl chlorides under basic conditions.

    Formation of the Benzamido Group: This is typically done through amide bond formation, using coupling reagents like EDCI or DCC in the presence of a base.

    Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes. Purification steps such as recrystallization, chromatography, and distillation are crucial to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and piperidinyl groups, using oxidizing agents like KMnO₄ or H₂O₂.

    Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, using agents like NaBH₄ or LiAlH₄.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the thienopyridine core.

Common Reagents and Conditions

    Oxidation: KMnO₄, H₂O₂, and other peroxides.

    Reduction: NaBH₄, LiAlH₄, catalytic hydrogenation.

    Substitution: Halides, sulfonyl chlorides, and various nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. Research is ongoing to explore its effects on various biological pathways.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The piperidinylsulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The benzamido group can form hydrogen bonds with biological molecules, enhancing binding affinity. The thienopyridine core may interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Clopidogrel: Another thienopyridine derivative used as an antiplatelet agent.

    Ticlopidine: Similar in structure and function to Clopidogrel.

    Prasugrel: A more potent thienopyridine derivative with similar applications.

Uniqueness

Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O5S2/c1-2-37-29(34)26-24-15-18-31(19-21-9-5-3-6-10-21)20-25(24)38-28(26)30-27(33)22-11-13-23(14-12-22)39(35,36)32-16-7-4-8-17-32/h3,5-6,9-14H,2,4,7-8,15-20H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMYMKBZRRDZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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